molecular formula C6H13NO B8115682 rel-(1R,2S)-2-methoxycyclopentan-1-amine

rel-(1R,2S)-2-methoxycyclopentan-1-amine

Cat. No.: B8115682
M. Wt: 115.17 g/mol
InChI Key: PRXWOOCEFBBQCR-NTSWFWBYSA-N
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Description

rel-(1R,2S)-2-methoxycyclopentan-1-amine is a chiral amine with a specific stereochemistry. It is a compound of interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure, featuring a methoxy group and an amine group on a cyclopentane ring, makes it a valuable building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-2-methoxycyclopentan-1-amine can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone or imine precursor. For example, the reduction of (1S,2R)-2-methoxy-cyclopentanone using a chiral reducing agent can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or enzymatic processes to achieve high selectivity and yield. Enzymatic resolution of racemic mixtures is a common method, where specific enzymes selectively convert one enantiomer to the desired product while leaving the other enantiomer unchanged .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-2-methoxycyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (1S,2R)-2-methoxy-cyclopentanone, while reduction can produce (1S,2R)-2-methoxy-cyclopentylamine derivatives with additional alkyl groups .

Scientific Research Applications

rel-(1R,2S)-2-methoxycyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-methoxycyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, the amine group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a methoxy and an amine group on the cyclopentane ring.

Properties

IUPAC Name

(1S,2R)-2-methoxycyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXWOOCEFBBQCR-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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